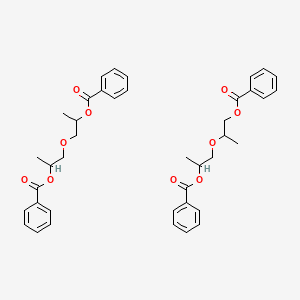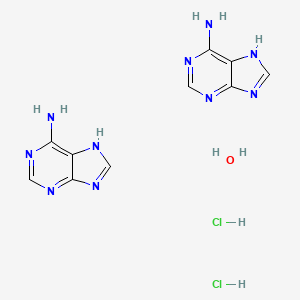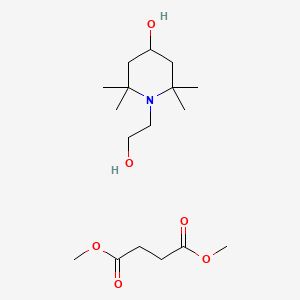![molecular formula C7H13N B8113081 (1S,4R)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B8113081.png)
(1S,4R)-bicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-bicyclo[2.2.1]heptan-2-amine typically involves the reduction of norbornanone derivatives. One common method is the reduction of norbornan-2-one using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds under reflux conditions, yielding the desired amine after workup and purification .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst is also a viable method for large-scale production. This method offers a more environmentally friendly approach compared to traditional reduction methods .
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides, carbamates, and ureas.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Norbornan-2-imine or norbornan-2-nitrile.
Reduction: Secondary or tertiary amines.
Substitution: Amides, carbamates, and ureas.
Scientific Research Applications
(1S,4R)-bicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the synthesis of polymers and materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of (1S,4R)-bicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, making it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions. The compound can act as an inhibitor or modulator of enzyme activity, depending on the functional groups attached to the amine.
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent hydrocarbon structure without the amine group.
Norbornan-2-one: The ketone derivative of norbornane.
Norbornan-2-ol: The alcohol derivative of norbornane.
Uniqueness
(1S,4R)-bicyclo[2.2.1]heptan-2-amine is unique due to its amine functionality, which allows for a wide range of chemical modifications and applications. Its rigid structure provides a stable framework for studying molecular interactions and designing new compounds with specific properties.
Properties
IUPAC Name |
(1S,4R)-bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPPYVOSGKWVSJ-JEAXJGTLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,4S)-3-(Trifluoromethyl)-2-Oxa-5-Azabicyclo[2.2.1]Heptane Hydrochloride](/img/structure/B8113011.png)






![7-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-2-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8113050.png)
![2-(Benzylthio)-1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8113052.png)



![rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B8113073.png)
